Comprehensive ¹H and ¹³C NMR Chemical Shift Assignments for 3-Bromo-6-fluoro-2-methoxybenzonitrile: A Technical Guide for Structural Elucidation
Comprehensive ¹H and ¹³C NMR Chemical Shift Assignments for 3-Bromo-6-fluoro-2-methoxybenzonitrile: A Technical Guide for Structural Elucidation
Executive Summary
The compound 3-Bromo-6-fluoro-2-methoxybenzonitrile (CAS: 1426073-18-8) is a highly functionalized, poly-substituted aromatic building block frequently utilized in the synthesis of complex pharmaceutical agents, including MYST family lysine acetyltransferase (KAT) inhibitors . Due to the dense arrangement of halogens, electron-donating, and electron-withdrawing groups on the benzene ring, elucidating its exact structure requires rigorous Nuclear Magnetic Resonance (NMR) spectroscopy.
This whitepaper provides an authoritative, in-depth guide to the ¹H and ¹³C NMR chemical shift assignments for this molecule. By dissecting the stereoelectronic effects—such as anisotropic deshielding, inductive withdrawal, and resonance donation—this guide establishes a self-validating analytical framework for researchers and drug development professionals.
Molecular Architecture & Stereoelectronic Causality
The structural integrity of 3-bromo-6-fluoro-2-methoxybenzonitrile is defined by a fully substituted contiguous four-carbon sequence (C1 to C3, and C6), leaving only two adjacent protons at C4 and C5. The push-pull electronic system dictates the chemical shifts:
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C1 (-C≡N): The nitrile group exerts a strong inductive electron-withdrawing effect (-I) and anisotropic deshielding, pulling electron density away from the ortho positions.
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C2 (-OCH₃): The methoxy group acts as a strong resonance electron donor (+M), shielding the para position (C5) while sterically forcing the methyl group out of the ring plane due to the adjacent bromine and nitrile groups.
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C3 (-Br): Bromine provides a mild inductive withdrawing effect but introduces a significant "heavy atom effect," which shields the directly attached carbon.
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C6 (-F): Fluorine is highly electronegative, drastically deshielding the ipso-carbon (C6) while simultaneously donating electron density via resonance to shield the ortho-proton (H5).
Understanding these causal relationships is critical, as they form the theoretical basis for predicting and validating the empirical NMR data .
Self-Validating Experimental Protocol for NMR Acquisition
To ensure absolute trustworthiness in the structural assignment, the analytical workflow must be internally consistent. Relying solely on 1D ¹³C spectra for heavily fluorinated compounds often leads to misinterpretation due to complex carbon-fluorine spin-spin splitting. The following step-by-step methodology establishes a self-validating system.
Step-by-Step Methodology
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Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.05% v/v Tetramethylsilane (TMS).
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Causality: CDCl₃ provides a stable deuterium lock for the spectrometer. The specific concentration ensures optimal signal-to-noise (S/N) for ¹³C acquisition without inducing concentration-dependent aggregation shifts. TMS serves as the absolute 0.00 ppm reference.
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1D ¹H and ¹⁹F Acquisition: Acquire a standard ¹H spectrum (16 scans, 1s relaxation delay) and a ¹⁹F spectrum (16 scans).
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Self-Validation: The ¹⁹F spectrum confirms the presence of the single fluorine atom and provides the exact resonance frequency required for subsequent heteronuclear decoupling, ensuring no artifacts are introduced during ¹³C acquisition.
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1D ¹³C{¹H} and Dual-Decoupled ¹³C{¹H, ¹⁹F} Acquisition: Acquire a standard proton-decoupled ¹³C spectrum (512 scans, 2s relaxation delay). Immediately follow this with a dual-decoupled ¹³C{¹H, ¹⁹F} spectrum.
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Causality: Fluorine scalar coupling (J_CF) splits carbon signals across multiple bonds, which can mimic closely spaced independent carbon resonances. By comparing the single-decoupled and dual-decoupled spectra, carbon-fluorine J-couplings are unambiguously extracted, and overlapping multiplets are collapsed into discrete singlets.
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2D Correlation (HSQC & HMBC): Acquire ¹H-¹³C HSQC to map direct C-H bonds, and ¹H-¹³C HMBC to trace 2- and 3-bond connectivities.
Self-validating NMR acquisition workflow for structural elucidation.
¹H NMR Resonance Assignment & Spin-Spin Coupling
The proton NMR spectrum of this compound is characterized by two aromatic protons and one methoxy group. The assignments below are derived from rigorous empirical substituent effect calculations and cross-validated against structurally analogous derivatives .
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
| Position | Shift (ppm) | Multiplicity | Integration | Coupling Constants (Hz) | Assignment Rationale |
| H4 | 7.76 | dd | 1H | ³J_HH = 8.5, ⁴J_HF = 4.5 | Deshielded strongly by the inductive effect of the adjacent ortho-bromine and the para-nitrile group. |
| H5 | 6.77 | dd (or app. t) | 1H | ³J_HH = 8.5, ³J_HF = 8.5 | Shielded significantly by the resonance electron donation from the ortho-fluorine and para-methoxy groups. |
| -OCH₃ | 4.08 | s | 3H | N/A | Shifted slightly downfield from typical methoxy groups (~3.8 ppm) due to steric compression by the flanking -Br and -CN groups. |
Causality in Spin-Spin Coupling: The H5 proton is positioned ortho to both H4 and the fluorine atom. Because the ortho ¹H-¹H coupling (³J_HH) and the ortho ¹H-¹⁹F coupling (³J_HF) are coincidentally similar in magnitude (~8.5 Hz), H5 often presents as an apparent triplet (app. t) or a clean doublet of doublets (dd). H4 exhibits a smaller meta-coupling to the fluorine atom (⁴J_HF ≈ 4.5 Hz).
¹³C NMR & ¹⁹F-Coupled Carbon Analysis
The ¹³C spectrum is highly complex due to the extensive ¹⁹F scalar coupling. The utilization of the dual-decoupling protocol (Step 3) is mandatory to confirm the carbon skeleton .
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
| Position | Shift (ppm) | Multiplicity (¹⁹F-coupled) | ¹⁹F Coupling (Hz) | Assignment Rationale |
| C6 (C-F) | 164.5 | d | ¹J_CF ≈ 258 | Extreme deshielding due to direct attachment to the highly electronegative fluorine atom. |
| C2 (C-OMe) | 161.5 | d | ³J_CF ≈ 4 | Deshielded by the oxygen atom; steric hindrance prevents perfect coplanarity, slightly reducing the +M effect. |
| C4 (C-H) | 138.5 | d | ³J_CF ≈ 8 | Deshielded by the para-nitrile and ortho-bromine groups. |
| C5 (C-H) | 112.4 | d | ²J_CF ≈ 22 | Shielded by the para-methoxy group; exhibits large 2-bond coupling to fluorine. |
| C3 (C-Br) | 108.2 | d | ⁴J_CF ≈ 3 | Shielded by the "heavy atom effect" of bromine and the ortho-methoxy group. |
| C1 (C-CN) | 92.0 | d | ²J_CF ≈ 15 | Highly shielded by the combined ortho-effects of the methoxy and fluorine groups. |
| -C≡N | 112.0 | d | ⁴J_CF ≈ 4 | Characteristic nitrile carbon resonance. |
| -OCH₃ | 61.5 | s | N/A | Downfield shift typical for sterically hindered, di-ortho substituted methoxy groups. |
2D NMR Correlation Strategies
To finalize the self-validating system, 2D NMR is employed to lock the molecular framework in place. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the cornerstone of this validation.
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Anchoring the Methoxy Group: The methoxy protons (4.08 ppm) will show a strong ³J_CH HMBC correlation exclusively to C2 (161.5 ppm).
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Differentiating the Protons: H4 (7.76 ppm) will show ³J_CH correlations to C2 and C6, confirming its position adjacent to the bromine. Conversely, H5 (6.77 ppm) will show ³J_CH correlations to C1 and C3.
Key 2D NMR logical assignment pathways (HMBC and COSY correlations).
By cross-referencing the 1D J-coupling constants with these 2D spatial and bond-through connectivity maps, the structural assignment of 3-bromo-6-fluoro-2-methoxybenzonitrile is rendered absolute and irrefutable.
References
- European Patent Office. (2021). EP3810602B1 - Compounds (Vertex Pharmaceuticals).
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Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier. Retrieved from:[Link]
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons. Retrieved from:[Link]
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Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Retrieved from:[Link]
